molecular formula C9H18ClNO2 B13471409 Methyl azocane-5-carboxylate hydrochloride

Methyl azocane-5-carboxylate hydrochloride

Cat. No.: B13471409
M. Wt: 207.70 g/mol
InChI Key: WVFSIAPDHWAYMA-UHFFFAOYSA-N
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Description

Methyl azocane-5-carboxylate hydrochloride is a chemical compound that belongs to the class of azocanes, which are cyclic amines with an eight-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl azocane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azocane ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl azocane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl azocane-5-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl azocane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: Another eight-membered ring compound but lacks the functional groups present in methyl azocane-5-carboxylate hydrochloride.

    Azocane: The parent compound without the carboxylate and methyl groups.

    Piperidine: A six-membered ring amine with different chemical properties.

Uniqueness

This compound is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl azocane-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-6-10-7-3-5-8;/h8,10H,2-7H2,1H3;1H

InChI Key

WVFSIAPDHWAYMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNCCC1.Cl

Origin of Product

United States

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